5-bromo-3-methyl-1H-indazole
Overview
Description
5-Bromo-3-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. The presence of a bromine atom at the 5th position and a methyl group at the 3rd position makes this compound unique. Indazole derivatives are known for their diverse biological activities and are used in various medicinal and industrial applications.
Mechanism of Action
Target of Action
Indazole derivatives, which include 5-bromo-3-methyl-1h-indazole, have been found to interact with various biological targets, including enzymes like lipoxygenase and tyrosine kinase . These enzymes play crucial roles in various biological processes, including inflammation and cell signaling .
Mode of Action
For instance, a derivative of indazole was found to strongly inhibit the oxidation of arachidonic acid to 5-hydroperoxyeicosa tetraenoic acid, a reaction catalyzed by 5-lipoxygenase . This suggests that this compound might interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Given the potential targets of indazole derivatives, it is plausible that this compound could affect pathways related to inflammation and cell signaling .
Result of Action
Given the potential targets of indazole derivatives, it is plausible that this compound could have anti-inflammatory effects and could influence cell signaling processes .
Biochemical Analysis
Biochemical Properties
5-bromo-3-methyl-1H-indazole plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that catalyze the transfer of phosphate groups. This inhibition can affect various signaling pathways within the cell. Additionally, this compound can bind to specific proteins, altering their function and leading to changes in cellular activities .
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the proliferation of certain cancer cell lines by inhibiting key signaling pathways involved in cell growth and division. Furthermore, this compound can alter the expression of genes related to apoptosis, leading to programmed cell death in some cell types .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. This binding can result in changes in gene expression and enzyme activity. For instance, this compound has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. This inhibition can disrupt normal cellular functions and lead to various cellular outcomes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and moisture. Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell proliferation and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. For example, high doses of this compound have been associated with toxic effects, including liver and kidney damage in animal models. Additionally, threshold effects have been observed, where a certain dosage is required to elicit a measurable response .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can affect metabolic flux and alter the levels of certain metabolites. For instance, it has been shown to inhibit specific enzymes involved in the metabolism of other compounds, leading to changes in metabolite levels and metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its activity and effects. For example, this compound has been observed to accumulate in certain tissues, leading to localized effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect its interactions with biomolecules and its overall activity. For instance, this compound has been found to localize in the nucleus, where it can influence gene expression and other nuclear processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-methyl-1H-indazole can be achieved through several methods. One common approach involves the cyclization of 2-bromo-1-(methylamino)benzene with hydrazine hydrate under reflux conditions. This reaction typically yields the desired indazole compound with high efficiency .
Another method involves the use of transition metal-catalyzed reactions. For instance, a copper(II) acetate-catalyzed reaction can be employed to form the N-N bond, utilizing oxygen as the terminal oxidant. This method provides good to excellent yields and minimizes the formation of byproducts .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-methyl-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Cyclization Reactions: The indazole ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KM
Properties
IUPAC Name |
5-bromo-3-methyl-2H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-7-4-6(9)2-3-8(7)11-10-5/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJNHYAQZWCIAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NN1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60626442 | |
Record name | 5-Bromo-3-methyl-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60626442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
552331-16-5 | |
Record name | 5-Bromo-3-methyl-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=552331-16-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-3-methyl-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60626442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-3-methyl-1H-indazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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